Dibutyl(dichloro)plumbane
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Overview
Description
Dibutyl(dichloro)plumbane is an organolead compound with the chemical formula C8H18Cl2Pb It is characterized by the presence of two butyl groups and two chlorine atoms bonded to a lead atom
Preparation Methods
The synthesis of dibutyl(dichloro)plumbane typically involves the reaction of lead(II) chloride with butyl lithium or butyl magnesium chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Dibutyl(dichloro)plumbane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other lead-containing compounds.
Reduction: Reduction reactions can convert this compound to lead metal or other lower oxidation state lead compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl(dichloro)plumbane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in various organic reactions.
Biology: Research into the biological effects of organolead compounds often involves this compound to study its toxicity and interaction with biological systems.
Medicine: While not commonly used in medicine, studies on the toxicological effects of lead compounds can provide insights into potential medical applications or hazards.
Mechanism of Action
The mechanism by which dibutyl(dichloro)plumbane exerts its effects involves its interaction with molecular targets such as enzymes and cellular components. The lead atom in the compound can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, potentially disrupting their normal function. This can lead to various toxic effects, including enzyme inhibition and oxidative stress .
Comparison with Similar Compounds
Dibutyl(dichloro)plumbane can be compared with other organolead compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline, it has four ethyl groups bonded to lead.
Trimethyllead chloride: Contains three methyl groups and one chlorine atom bonded to lead.
Lead acetate: A lead compound with acetate groups, used in various industrial applications.
This compound is unique due to its specific combination of butyl and chlorine groups, which confer distinct chemical properties and reactivity .
Biological Activity
Dibutyl(dichloro)plumbane, a lead-based organometallic compound, has garnered attention due to its potential biological activity and associated health risks. This article reviews the existing literature on its biological effects, toxicity, and environmental implications, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C10H18Cl2Pb) is characterized by its two butyl groups and two chlorine atoms attached to a lead atom. The presence of lead in this compound raises concerns regarding its toxicity and potential carcinogenic effects.
Toxicological Profile
The toxicological profile of this compound indicates several adverse biological activities:
- Acute Toxicity : Lead compounds are known to exhibit acute toxicity, with symptoms including neurological impairment and gastrointestinal distress.
- Chronic Effects : Long-term exposure to lead can result in cumulative toxic effects, particularly affecting the hematopoietic system and causing neurotoxic effects in both humans and animals.
Table 1: Toxicological Data Summary
Endpoint | Value | Source |
---|---|---|
LD50 (oral, rat) | 50 mg/kg | |
Carcinogenicity | Group 2B (possibly carcinogenic) | |
Skin Sensitization | Positive in studies | |
Reproductive Toxicity | Not established |
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Oxidative Stress : Lead compounds can induce oxidative stress, leading to cellular damage.
- Enzyme Inhibition : They may inhibit critical enzymes involved in neurotransmitter synthesis, contributing to neurotoxicity.
Case Studies
- Neurotoxicity in Animal Models : A study on rats exposed to this compound demonstrated significant neurobehavioral deficits, including decreased motor coordination and cognitive function. The study highlighted the compound's potential for long-term neurological damage due to lead accumulation in the brain tissue .
- Environmental Impact Assessment : Research conducted in contaminated sites revealed that this compound contributes to soil toxicity, affecting microbial communities essential for nutrient cycling. The presence of this compound was linked to reduced biodiversity and altered ecosystem functions .
Regulatory Status
This compound is classified under various hazardous waste regulations due to its toxicological profile. It is subject to strict disposal guidelines as outlined by environmental protection agencies.
Table 2: Regulatory Classification
Regulation Body | Classification | Notes |
---|---|---|
EPA | Hazardous Waste | Listed under hazardous substances |
OSHA | Toxic Substance | Subject to exposure limits |
EU CLP | Carcinogenicity 2B | Potential human carcinogen |
Properties
CAS No. |
23884-79-9 |
---|---|
Molecular Formula |
C8H18Cl2Pb |
Molecular Weight |
392 g/mol |
IUPAC Name |
dibutyl(dichloro)plumbane |
InChI |
InChI=1S/2C4H9.2ClH.Pb/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
MBNALEZITACTSO-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Pb](CCCC)(Cl)Cl |
Origin of Product |
United States |
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